Hydrogen Bonding Profile Comparison
The presence of the ortho-fluorine atom in 3-(Aminomethyl)-2-fluorobenzonitrile increases the hydrogen bond acceptor count from 2 to 3 relative to the non-fluorinated analog 3-(aminomethyl)benzonitrile, while maintaining an identical XLogP3 of 0.6 [1][2]. This subtle change in hydrogen bonding capacity, without altering lipophilicity, can influence target binding and solubility profiles [3].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | 3-(aminomethyl)benzonitrile: 2 |
| Quantified Difference | +1 H-bond acceptor |
| Conditions | PubChem computed descriptors (Cactvs 3.4.8.18) |
Why This Matters
Increased hydrogen bond acceptor capacity can enhance interactions with biological targets, potentially improving potency or selectivity in drug discovery campaigns.
- [1] PubChem. (2025). 3-(Aminomethyl)-2-fluorobenzonitrile. CID 83410746. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/83410746 View Source
- [2] PubChem. (2025). Benzonitrile, 3-(aminomethyl)-. CID 457594. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/457594 View Source
- [3] NBInno. (2025). The Impact of Fluorine Substitution: Enhancing Properties with 2-Amino-6-fluorobenzonitrile. Retrieved from https://www.nbinno.com View Source
